
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide
概要
説明
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is a complex organic compound that features a naphthalene ring, a thiophene ring, and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoxazole ring, which can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The naphthalene and thiophene rings are then introduced through subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and controlled reaction conditions such as temperature, pressure, and pH. The final product is usually purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways involved can vary, but they often include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-furyl)-3-isoxazolecarboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-pyridyl)-3-isoxazolecarboxamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness
N-(1,2,3,4-tetrahydro-1-naphthalenyl)-5-(2-thienyl)-3-isoxazolecarboxamide is unique due to the combination of its naphthalene, thiophene, and isoxazole rings, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(1,2,3,4-tetrahydronaphthalen-1-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-18(15-11-16(22-20-15)17-9-4-10-23-17)19-14-8-3-6-12-5-1-2-7-13(12)14/h1-2,4-5,7,9-11,14H,3,6,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNCXZHNPIAORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-BENZODIOXOL-5-YL{4-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE](/img/structure/B4363938.png)
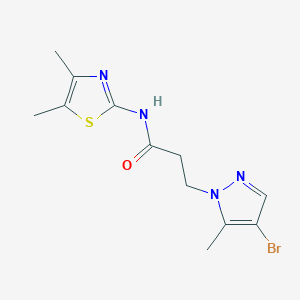
![3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}propanamide](/img/structure/B4363953.png)
![3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]propanamide](/img/structure/B4363959.png)
![2,4-dichloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4363965.png)
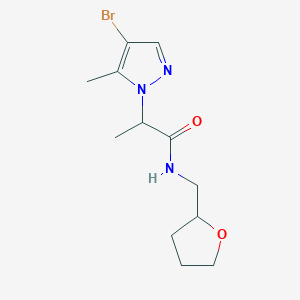
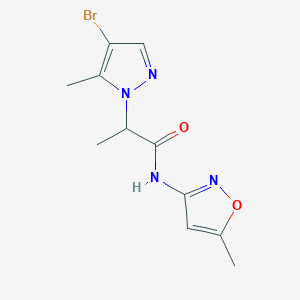

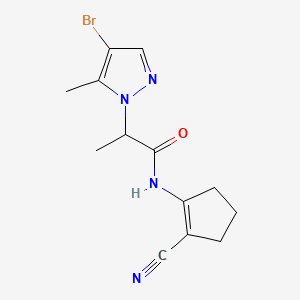
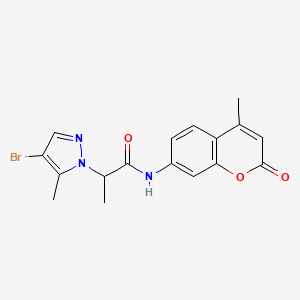
![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4364009.png)
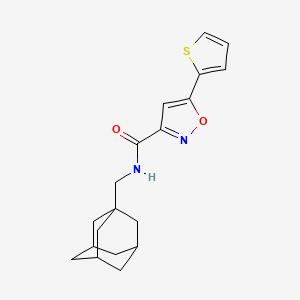
![METHYL 2-({[5-(2-THIENYL)-3-ISOXAZOLYL]CARBONYL}AMINO)ACETATE](/img/structure/B4364022.png)
![[1-(ETHYLSULFONYL)-3-PIPERIDYL][5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]METHANONE](/img/structure/B4364026.png)
